molecular formula C13H9B B1595316 4-bromo-9H-fluorene CAS No. 19459-33-7

4-bromo-9H-fluorene

Cat. No. B1595316
Key on ui cas rn: 19459-33-7
M. Wt: 245.11 g/mol
InChI Key: XFWGSCNZZYLJJG-UHFFFAOYSA-N
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Patent
US07094938B1

Procedure details

The 4-bromo-2,7-di-t-butyl-fluorene is then reacted with benzene and AlCl3 to produce 4-bromo-fluorene as follows:
Name
4-bromo-2,7-di-t-butyl-fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:14]2[C:13]3[C:8](=[CH:9][C:10](C(C)(C)C)=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=[C:4](C(C)(C)C)[CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[Br:1][C:2]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
4-bromo-2,7-di-t-butyl-fluorene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=2CC3=CC(=CC=C3C12)C(C)(C)C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2CC3=CC=CC=C3C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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